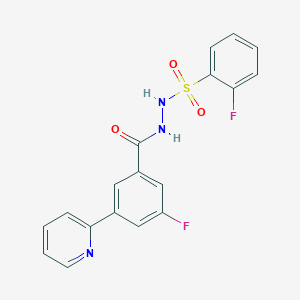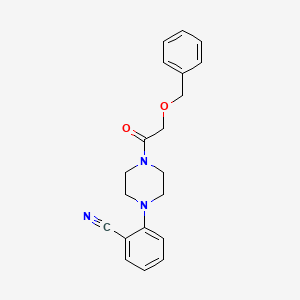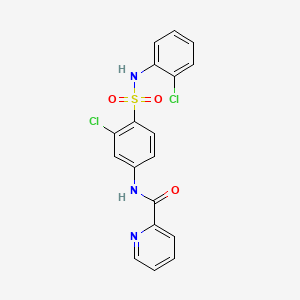
WM-1119
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C18H13F2N3O3S . It contains elements such as carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur .Physical and Chemical Properties Analysis
The molecular weight of this compound is 389.38 . Other physical and chemical properties such as boiling point and solubility are not available in the current resources .Aplicaciones Científicas De Investigación
Terapéutica contra el Cáncer
WM-1119 ha demostrado ser prometedor como agente terapéutico en el tratamiento del cáncer debido a su capacidad para inhibir las histona acetiltransferasas KAT6A y KAT6B. Estas enzimas juegan un papel crucial en la organización de la cromatina y la regulación de la expresión genética. Al inhibir KAT6A/B, this compound induce la salida del ciclo celular y la senescencia celular, lo que puede detener el crecimiento tumoral sin causar daño al ADN {svg_1}. Esta aplicación es particularmente significativa en el contexto del linfoma, donde this compound ha demostrado la capacidad de detener la progresión de la enfermedad en modelos de ratones {svg_2}.
Modulación Epigenética
Como inhibidor de KAT6A y KAT6B, this compound sirve como una herramienta para la modulación epigenética. Estas enzimas están involucradas en la acetilación de residuos de lisina en las histonas H3 y H4, lo que afecta la expresión genética. La acción de this compound sobre estas acetiltransferasas permite a los investigadores estudiar los mecanismos epigenéticos que subyacen a varios procesos biológicos y enfermedades {svg_3}.
Investigación de la Senescencia
This compound puede inducir la senescencia en las células cancerosas, un estado en el que las células dejan de dividirse pero permanecen metabólicamente activas. Esto es particularmente útil para estudiar los mecanismos del envejecimiento y el papel de la senescencia celular en el cáncer y otras enfermedades relacionadas con la edad. La capacidad del compuesto para inducir la senescencia depende del locus CDKN2A, proporcionando un enfoque específico para esta área de investigación {svg_4}.
Estudios de Células Madre Hematopoyéticas
KAT6A, uno de los objetivos de this compound, tiene roles esenciales en las células madre hematopoyéticas normales. Al inhibir KAT6A, los investigadores pueden explorar la función y regulación de estas células madre, que son cruciales para la formación de células sanguíneas. Esto tiene implicaciones para comprender los trastornos sanguíneos y desarrollar terapias con células madre {svg_5}.
Regulación Transcripcional
La inhibición de KAT6A/B por this compound afecta la regulación transcripcional debido al papel de las enzimas como coactivadores transcripcionales para RUNX1 y RUNX2. Esta aplicación es vital para comprender la dinámica transcripcional en la biología del desarrollo y las enfermedades donde se implican los genes RUNX {svg_6}.
Desarrollo y Detección de Fármacos
El perfil de inhibición selectiva de this compound lo convierte en un excelente candidato para el desarrollo de fármacos y plataformas de detección. Su alta potencia y selectividad para KAT6A/B sobre otras histona acetiltransferasas y una amplia gama de otros objetivos biológicos lo convierten en una valiosa sonda química en la búsqueda de nuevos agentes terapéuticos {svg_7}.
Estudios de Interacción de Proteínas
This compound se puede utilizar para estudiar las interacciones de proteínas, particularmente las que involucran p53/TP53, que es acetilado por KAT6A. Comprender estas interacciones es crucial para descifrar las vías involucradas en la supresión tumoral y la respuesta celular al estrés {svg_8}.
Dinámica y Organización de la Cromatina
Finalmente, el papel de this compound en la modulación de la acetilación de histonas proporciona información sobre la dinámica y organización de la cromatina. Los investigadores pueden utilizar this compound para investigar cómo los cambios en los patrones de acetilación de histonas afectan la estructura y función de la cromatina, lo cual es fundamental para comprender la regulación de la expresión genética y el desarrollo de diversas enfermedades {svg_9}.
Mecanismo De Acción
Target of Action
WM-1119, also known as “2-Fluoro-N’-(3-fluoro-5-(pyridin-2-yl)benzoyl)benzenesulfonohydrazide”, primarily targets the histone acetyltransferases KAT6A and KAT6B . These enzymes play a crucial role in the acetylation of lysine residues in histone H3 and H4, which is a key process in the regulation of gene expression .
Mode of Action
This compound acts as a potent and selective inhibitor of KAT6A and KAT6B . It functions as a competitive inhibitor of acetyl coenzyme A, thereby inhibiting the acetylation activity of KAT6A and KAT6B . The binding dissociation constant (Kd) of this compound with KAT6A is 2 nM, indicating a strong interaction .
Biochemical Pathways
The inhibition of KAT6A and KAT6B by this compound affects the acetylation of histones, which in turn influences various biochemical pathways. KAT6A, for instance, is a component of the MOZ/MORF complex that shows histone H3 acetyltransferase activity and may act as a transcriptional coactivator for RUNX1 and RUNX2 . It also acetylates p53/TP53 at ‘Lys-120’ and ‘Lys-382’, controlling its transcriptional activity via association with PML .
Result of Action
This compound induces cell cycle arrest and cellular senescence without causing DNA damage . In particular, administration of this compound at 1 μM results in cell cycle arrest in Fucci MEFs (Mouse Embryonic Fibroblast) and inhibits the growth of EMRK1184 lymphoma cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by storage conditions. It is recommended to store this compound as a dry powder or as DMSO stock solutions (10 mM) at -20 °C . Furthermore, the efficacy of this compound can be influenced by the specific cellular environment, as evidenced by its different effects on various cell types .
Análisis Bioquímico
Biochemical Properties
WM-1119 functions as a competitive inhibitor of KAT6A and KAT6B, binding to the acetyl coenzyme A (Ac-CoA) binding site. This inhibition prevents the acetylation of lysine residues on histones H3 and H4, which are critical for chromatin remodeling and gene transcription. The compound has demonstrated high selectivity for KAT6A and KAT6B over other histone acetyltransferases, with a dissociation constant (Kd) of 2 nM for KAT6A . This compound’s interaction with these enzymes leads to the suppression of their acetyltransferase activity, thereby affecting gene expression and cellular functions.
Cellular Effects
This compound has been shown to induce cell cycle arrest and cellular senescence in various cell types. In mouse embryonic fibroblasts (MEFs), treatment with this compound results in G1 phase cell cycle arrest and the appearance of senescence-associated phenotypes . Additionally, this compound inhibits the proliferation of EMRK1184 lymphoma cells with an IC50 of 0.25 μM . The compound also influences gene expression by upregulating the expression of cell cycle inhibitors such as Cdkn2a and Cdkn2b, and downregulating genes involved in cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by competitively inhibiting the binding of Ac-CoA to KAT6A and KAT6B. This inhibition disrupts the acetylation of histone proteins, leading to changes in chromatin structure and gene expression . The compound’s high selectivity for KAT6A and KAT6B ensures that its effects are targeted, minimizing off-target interactions. This compound’s inhibition of histone acetylation is accompanied by the induction of cellular senescence, which is dependent on the INK4A/ARF pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored as a dry powder or in DMSO stock solutions at -20°C, with activity maintained for up to 3-6 months . In vitro studies have shown that this compound can induce long-term cell cycle arrest and senescence in treated cells . In vivo, this compound has been effective in arresting the progression of lymphoma in mice, with no significant degradation observed over the course of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, a dosage of 50 mg/kg administered four times a day has been shown to arrest the progression of lymphoma . Higher doses may lead to toxic effects, including leukopenia, while lower doses may be less effective in inducing the desired therapeutic outcomes . The compound’s efficacy and safety profile in animal models highlight its potential for further development as a therapeutic agent.
Metabolic Pathways
This compound is involved in metabolic pathways related to histone acetylation. By inhibiting KAT6A and KAT6B, the compound affects the acetylation status of histones, leading to changes in gene expression and cellular metabolism . The inhibition of these enzymes disrupts the normal acetylation process, which can alter metabolic flux and metabolite levels within cells . This compound’s impact on these pathways underscores its potential as a modulator of epigenetic regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s solubility in DMSO allows for efficient delivery in laboratory settings . Once inside cells, this compound localizes to the nucleus, where it exerts its inhibitory effects on KAT6A and KAT6B . The distribution of this compound within tissues is influenced by its bioavailability and the presence of specific transport mechanisms .
Subcellular Localization
This compound primarily localizes to the nucleus, where it targets KAT6A and KAT6B. The compound’s nuclear localization is essential for its function as a histone acetyltransferase inhibitor . By inhibiting these enzymes within the nucleus, this compound effectively disrupts histone acetylation and gene expression. The compound’s subcellular localization is facilitated by its chemical structure, which allows it to penetrate the nuclear membrane and interact with its target enzymes .
Propiedades
IUPAC Name |
3-fluoro-N'-(2-fluorophenyl)sulfonyl-5-pyridin-2-ylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3S/c19-14-10-12(16-6-3-4-8-21-16)9-13(11-14)18(24)22-23-27(25,26)17-7-2-1-5-15(17)20/h1-11,23H,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXULUNLCRKWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NNC(=O)C2=CC(=CC(=C2)C3=CC=CC=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137401 | |
| Record name | Benzoic acid, 3-fluoro-5-(2-pyridinyl)-, 2-[(2-fluorophenyl)sulfonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055397-28-7 | |
| Record name | Benzoic acid, 3-fluoro-5-(2-pyridinyl)-, 2-[(2-fluorophenyl)sulfonyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055397-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-fluoro-5-(2-pyridinyl)-, 2-[(2-fluorophenyl)sulfonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-N'-(2-fluorobenzenesulfonyl)-5-(pyridin-2-yl)benzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: WM-1119 is a potent and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B. [, ] It acts by binding to the Acetyl-CoA binding site of these enzymes, thereby preventing the acetylation of histone proteins. [] This inhibition of KAT6A/B leads to the induction of cellular senescence, a state of irreversible cell cycle arrest, in cancer cells. [, ]
A: The chemical formula of this compound is C19H13F2N5O3S. [] Detailed spectroscopic data, such as NMR and mass spectrometry, can be found in the original research publication. [] For a visual representation of its structure, refer to the publication describing the MYST histone acetyltransferase KAT6A/B in complex with this compound. []
A: this compound demonstrates anti-leukemic activity across multiple cell lines by downregulating cell cycling and upregulating senescence signatures. [] Notably, inactivating CDKN2A, a gene often disrupted in chemotherapy-resistant Acute Myeloid Leukemia (AML), prevents this compound's anti-leukemic activity. This suggests that this compound's effect is dependent on CDKN2A upregulation. [] This finding is significant because conventional chemotherapy for AML often struggles to induce cell cycle arrest in resistant cells, leading to treatment failure. [] this compound's ability to induce senescence by a different mechanism offers a potential therapeutic strategy to overcome this resistance.
A: Yes, this compound has shown efficacy in pre-clinical models. For instance, it exhibited synergy with the standard chemotherapy regimen cytarabine and doxorubicin (AraC/Dox) in multiple cell contexts, including MLL-AF9 primary murine AML ex vivo. [] This suggests its potential applicability beyond cell lines.
A: The development of this compound involved extensive structure-activity relationship (SAR) studies. [] Key structural motifs contributing to its potency include the 2-fluorobenzenesulfonyl and phenylpyridine groups. [] Further details about the SAR can be found in the publication focusing on the discovery of acylsulfonohydrazide-derived KAT6A inhibitors. []
A: While specific resistance mechanisms to this compound have not been extensively studied yet, the research highlights that its anti-leukemic activity is dependent on CDKN2A. [] Therefore, loss or inactivation of CDKN2A could potentially lead to resistance. This warrants further investigation to understand the development of potential resistance mechanisms and guide the design of effective therapeutic strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol](/img/structure/B611734.png)




![N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)
![N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide](/img/structure/B611744.png)
![N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B611747.png)
![N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide](/img/structure/B611748.png)
![6-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B611752.png)
